molecular formula C13H16BNO3S B6342164 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester CAS No. 2096329-88-1

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342164
CAS No.: 2096329-88-1
M. Wt: 277.2 g/mol
InChI Key: NRZCVPVNRRQLJX-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both furan and thiazole rings in its structure adds to its chemical complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Furan-2-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acids and pinacol can make the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium complex. The boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the furan and thiazole rings, which stabilize the intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both furan and thiazole rings, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic esters .

Properties

IUPAC Name

2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-6-5-7-16-9/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZCVPVNRRQLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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